Cas no 51362-38-0 (6-Phenoxynictinic Acid)

6-フェノキシニコチン酸は、有機合成化学や医薬品中間体として重要な化合物です。その分子構造は、ニコチン酸骨格にフェノキシ基が結合しており、高い反応性と多様な誘導体合成の可能性を有しています。特に、農薬や医薬品の原料としての応用が注目されており、優れた生体適合性と安定性を示します。また、この化合物は精密有機合成において、効率的な官能基変換が可能である点が特長です。実験室規模から工業生産まで、再現性の高い合成経路が確立されているため、研究開発や量産プロセスへの導入が容易です。

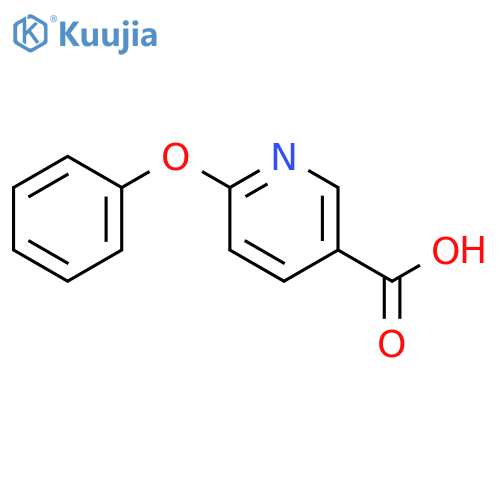

6-Phenoxynictinic Acid structure

商品名:6-Phenoxynictinic Acid

CAS番号:51362-38-0

MF:C12H9NO3

メガワット:215.204763174057

MDL:MFCD02682068

CID:366266

6-Phenoxynictinic Acid 化学的及び物理的性質

名前と識別子

-

- 6-Phenoxynicotinic acid

- 3-Pyridinecarboxylicacid, 6-phenoxy-

- 6-phenoxypyridine-3-carboxylic acid

- 6-Phenoxy-3-pyridinecarboxylic acid

- 3-Pyridinecarboxylic acid, 6-phenoxy-

- 6-Phenoxynicotinicacid

- 6-phenoxy-nicotinic acid

- GFEUNYLQJDQNAN-UHFFFAOYSA-N

- 2-Phenoxypyridine-5-carboxylic acid

- 6-phenoxynicotinic acid, AldrichCPR

- STK638254

- SBB095095

- BBL029751

- TRA0023811

- RP04956

- M

- 6-Phenoxynictinic Acid

-

- MDL: MFCD02682068

- インチ: 1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)

- InChIKey: GFEUNYLQJDQNAN-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(C(=O)O[H])=C([H])N=1)C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 215.05800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 164 °C

- フラッシュポイント: 190.4℃

- ようかいど: 極微溶性(0.65 g/l)(25ºC)、

- PSA: 59.42000

- LogP: 2.57210

6-Phenoxynictinic Acid セキュリティ情報

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

6-Phenoxynictinic Acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Phenoxynictinic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR23316-1g |

6-Phenoxynicotinic acid |

51362-38-0 | 98% | 1g |

£50.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179319-25g |

6-Phenoxynicotinic acid |

51362-38-0 | 98% | 25g |

¥4682 | 2023-02-17 | |

| Enamine | EN300-43572-0.1g |

6-phenoxypyridine-3-carboxylic acid |

51362-38-0 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-43572-0.5g |

6-phenoxypyridine-3-carboxylic acid |

51362-38-0 | 95.0% | 0.5g |

$39.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P93970-5g |

6-Phenoxynicotinic acid |

51362-38-0 | 5g |

¥986.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS588-1g |

6-Phenoxynictinic Acid |

51362-38-0 | 98% | 1g |

352.0CNY | 2021-08-03 | |

| TRC | P399228-50mg |

6-Phenoxynictinic Acid |

51362-38-0 | 50mg |

$ 65.00 | 2022-06-03 | ||

| Alichem | A029206318-25g |

6-Phenoxynicotinic acid |

51362-38-0 | 97% | 25g |

$446.88 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P93970-250mg |

6-Phenoxynicotinic acid |

51362-38-0 | 250mg |

¥196.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | Y1045683-5g |

6-Phenoxynicotinic acid |

51362-38-0 | 98% | 5g |

$185 | 2024-06-07 |

6-Phenoxynictinic Acid 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

51362-38-0 (6-Phenoxynictinic Acid) 関連製品

- 54629-15-1(2-(p-Tolyloxy)nicotinic acid)

- 773139-52-9( )

- 35620-71-4(2-phenoxypyridine-3-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬